3-(4-Chlorophenylthio)Butyric Acid
Overview
Description
3-(4-Chlorophenylthio)Butyric Acid is an organic compound with the molecular formula C10H11ClO2S and a molecular weight of 230.71 g/mol . It is primarily used in scientific research for various applications. This compound is known for its unique structure, which includes a butyric acid backbone with a 4-chlorophenylthio substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Chlorophenylthio)Butyric Acid can be synthesized through multiple synthetic routes. One common method involves the reaction of trans-2-butenoic acid with 4-chlorothiophenol in the presence of triethylamine in tetrahydrofuran at temperatures ranging from 0 to 20°C . This reaction yields the desired product with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial purposes. The use of appropriate solvents, catalysts, and reaction conditions ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenylthio)Butyric Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The chlorophenylthio group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
3-(4-Chlorophenylthio)Butyric Acid is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study various biochemical pathways and interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenylthio)Butyric Acid involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through the modulation of biochemical pathways involving sulfur-containing compounds. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Phenylbutyric Acid: A compound with a similar butyric acid backbone but without the chlorophenylthio substituent.
4-Chlorothiophenol: Shares the chlorophenylthio group but lacks the butyric acid backbone.
Uniqueness
3-(4-Chlorophenylthio)Butyric Acid is unique due to its combination of a butyric acid backbone with a chlorophenylthio substituent. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c1-7(6-10(12)13)14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCJEDOCSCNYAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)SC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405434 | |
Record name | 3-(4-Chlorophenylthio)Butyric Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90919-34-9 | |
Record name | 3-(4-Chlorophenylthio)Butyric Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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